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molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No. B139514
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589239B2

Procedure details

Reagent grade concentrated H2SO4 (11 mL) was added dropwise to a solution of 1-adamantol (30.25 g, 200 mmol) and 4-bromoanisole (37.21 g, 200 mmol) in 130 mL of CH2Cl2. The light pink solution was stirred at ambient temperature for 20 hours. The solvent was decanted, water (100 mL) and hexane (100 mL) were added and the solid was filtered and washed with hexane and dried to give 31 g of the product as a white powder. The supernatant was diluted with hexane, washed with water and brine, dried over MgSO4 and filtered thru a silica gel pad. The solvent was removed and the solid was recrystallized from hexane to yield 17 g of the product as a white powder.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30.25 g
Type
reactant
Reaction Step One
Quantity
37.21 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH2:6]1[CH:11]2[CH2:12][C:13]3(O)[CH2:15][CH:9]([CH2:10]2)[CH2:8][CH:7]1[CH2:14]3.[Br:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>C(Cl)Cl>[Br:17][C:18]1[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[C:22]([C:13]23[CH2:14][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:6]4)[CH2:12]2)[CH2:15]3)[CH:23]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
30.25 g
Type
reactant
Smiles
C1C2CC3CC1CC(C2)(C3)O
Name
Quantity
37.21 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The light pink solution was stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
water (100 mL) and hexane (100 mL) were added
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C12CC3CC(CC(C1)C3)C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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